2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

Vue d'ensemble

Description

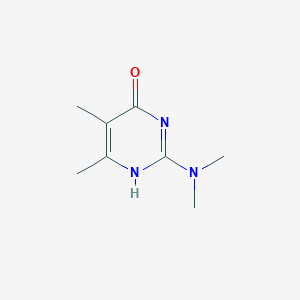

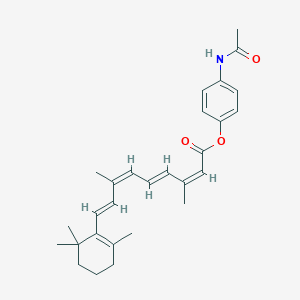

what is '2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one'? 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals. It is a colorless crystalline solid that has a molecular formula of C7H11N3O. the use of '2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one' 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound that is used in the synthesis of various pharmaceuticals, such as anticonvulsants, antipsychotics, and antidepressants. It is also used in the synthesis of organic dyes and pigments, which are used in the textile and printing industries. In addition, it is used as an intermediate in the synthesis of organic compounds for use in the agricultural industry. the chemistry of '2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one' 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones. It has the molecular formula C7H11N3O. The molecule consists of a pyrimidin-4-one ring with two methyl substituents on the 5 and 6 positions, and a dimethylamino group at the 2 position. The compound is an amide, meaning that it has a nitrogen atom bonded to a carbonyl group. The nitrogen atom is also bonded to two methyl groups, making it a tertiary amide. The compound is a weak base, with a pKa of 8.2. It is slightly soluble in water, but more soluble in organic solvents such as ethanol and methanol. The compound is used as a reagent in organic synthesis, and it is also used in the synthesis of pharmaceuticals. the biochemical/physical effects of '2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one' 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, also known as dimethoprim, is an antibiotic used to treat bacterial infections. It works by blocking an enzyme called dihydrofolate reductase, which is involved in the synthesis of nucleic acids and proteins in bacteria. This prevents the bacteria from reproducing and ultimately kills them. Dimethoprim also has some anti-inflammatory properties, which can help reduce inflammation in the body. It is commonly used to treat urinary tract infections, as well as other bacterial infections such as bronchitis and pneumonia. the benefits of '2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one' 1. It has potential anti-tumor and anti-inflammatory properties. 2. It can be used as a potential antifungal agent. 3. It can be used as a potential anti-bacterial agent. 4. It can be used as a potential antiviral agent. 5. It can be used as a potential anti-parasitic agent. 6. It can be used as a potential anti-allergic agent. 7. It can be used as an antioxidant. 8. It can be used as an anti-ulcerative agent. 9. It can be used to treat various forms of cancer. 10. It can be used to treat various types of infections. the related research of '2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one' 1. Synthesis, Characterization, and Reactivity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one and Its Derivatives. 2. Synthesis and Antimicrobial Activity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. 3. Synthesis and Photophysical Properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one Derivatives. 4. Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one for Use in Organic Light-Emitting Diodes. 5. Enantioselective Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one Derivatives Using Chiral Auxiliaries. 6. Synthesis and Reactivity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one in the Presence of Electron-Rich Aromatic Compounds. 7. Synthesis and Reactivity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one with Organometallic Reagents. 8. Synthesis and Reactivity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one with Organosulfur and Organoselenium Compounds. 9. Synthesis and Reactivity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one with Organophosphorus Compounds. 10. Synthesis and Reactivity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one with Organoboron Compounds.

Applications De Recherche Scientifique

Mass Spectrometry

Pirimicarb-desamido is used in mass spectrometry, a powerful tool for the analysis of complex mixtures . It’s included in the NIST/EPA/NIH Mass Spectral Library , which provides a broad collection of mass spectra for various compounds.

Environmental Testing

Pirimicarb-desamido is used as a reference standard in environmental testing . This helps to ensure the accuracy and reliability of tests that detect and measure its presence in the environment.

Drug and Gene Delivery

The compound “2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol” is used in the synthesis of poly(2-(dimethylamino)ethyl methacrylate)-grafted amphiphilic block copolymer micelles . These micelles can be loaded with anticancer drugs and DNA for simultaneous delivery, potentially improving cancer therapy .

Controlled Pesticide Release

This compound is used in the synthesis of stimuli-responsive poly(2-dimethylamino-ethylmethacrylate)-grafted chitosan microcapsules . These microcapsules can control the release of the pesticide pyraclostrobin in response to environmental stimuli, improving its efficacy and reducing adverse effects .

Bioconjugation Reactions

“2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol” is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial in medical research for preparing various biologically active compounds and studying their interactions.

Gene Delivery

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which contains “2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol”, is a water-soluble polymer that can form electrostatic complexes with anionic biomacromolecules like DNA and RNA . This makes it useful for gene delivery .

Mécanisme D'action

Target of Action

PIRIMICARB-DESAMIDO, also known as 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol or 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, is a derivative of Pirimicarb . Pirimicarb is a selective carbamate insecticide that primarily targets acetylcholinesterase in aphids . This enzyme plays a crucial role in nerve function, and its inhibition leads to an accumulation of acetylcholine, causing rapid knock-down of the pest .

Mode of Action

The compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition disrupts the normal functioning of the nervous system in aphids, leading to their elimination . .

Biochemical Pathways

The primary biochemical pathway affected by PIRIMICARB-DESAMIDO is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, a neurotransmitter essential for the transmission of nerve impulses . The resulting accumulation of acetylcholine at nerve synapses leads to overstimulation and eventual exhaustion of the nervous system in the affected pests .

Result of Action

The primary result of PIRIMICARB-DESAMIDO’s action is the effective control of aphid populations on various crops . By inhibiting acetylcholinesterase and disrupting nerve function, the compound causes rapid knock-down of these pests . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PIRIMICARB-DESAMIDO. For instance, factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the specific characteristics of the target pest population, including their size, distribution, and resistance to carbamate insecticides

Propriétés

IUPAC Name |

2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHLDAHWSCFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193767 | |

| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |

CAS RN |

40778-16-3 | |

| Record name | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40778-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimicarb-desamido | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMICARB-DESAMIDO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4TX8SL47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the photodegradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one?

A: 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is a hydrolysis product of the insecticide pirimicarb. Understanding its photodegradation is crucial as it provides insights into the compound's persistence in the environment and its potential impact on ecosystems. Research has shown that this compound undergoes degradation in the presence of light and sensitizers like chlorophyll, methylene blue, and Rose Bengal. [, , ] This degradation can lead to the formation of various products, some of which might possess different toxicity profiles.

Q2: How does the photodegradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one differ in various environments?

A: Studies have revealed that the photodegradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one yields different product distributions depending on the environment. For instance, the products formed during degradation on silica gel differ from those observed in chloroform solution. [] Additionally, the wavelength of incident light influences the degradation pathway on silica gel, particularly when chlorophyll is used as a sensitizer. [] These variations highlight the importance of considering environmental factors when assessing the fate and impact of this compound.

Q3: What is the role of singlet oxygen in the photodegradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one?

A: Research suggests that singlet oxygen plays a significant role in the chlorophyll-sensitized photodegradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one in the solid state. [] The similarity in product distribution observed with sensitizers like Rose Bengal and Methylene Blue, known singlet oxygen generators, further supports this hypothesis. [] This information is valuable for predicting the compound's behavior in natural environments where singlet oxygen can be generated through various photochemical processes.

Q4: How can silver-doped zeolite Y be used to influence the degradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one?

A: Research has shown that incorporating silver clusters into zeolite Y enhances the photocatalytic oxidation of pirimicarb, the parent compound of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. [] This catalyst significantly increases the degradation rate compared to the uncatalyzed reaction. [] Notably, the presence of the AgY catalyst leads to the formation of a specific oxidation product, 4-dimethylcarbamoyloxy-5,6-dimethylpyrimidin-2-yl-carbimic acid, which is not observed in the absence of the catalyst. [] This finding highlights the potential for developing targeted degradation strategies for environmental remediation.

Q5: What analytical techniques are employed in studying the degradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one?

A: Various analytical techniques have been used to investigate the degradation of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one and characterize the resulting products. Gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify the different compounds formed during the degradation process. [] Additionally, techniques like X-ray fluorescence (XRF), X-ray photoelectron spectroscopy (XPS), and low-temperature steady-state photoluminescence spectroscopy have been used to characterize the silver-doped zeolite Y catalyst and understand its properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

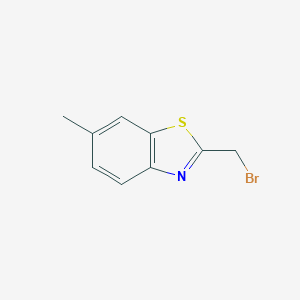

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)